

# RO3201195: A Technical Guide to a Selective p38 MAP Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**RO3201195** is a potent and highly selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] Developed by Roche, this small molecule has been a valuable tool in studying the physiological and pathological roles of the p38 MAPK signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **RO3201195**, intended to support researchers in its application.

## **Chemical Structure and Properties**

**RO3201195** is a pyrazolyl ketone derivative. Its chemical structure is characterized by a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl core linked to a [3-(2,3-dihydroxypropoxy)phenyl]methanone moiety.[2] This structure confers excellent drug-like properties, including high oral bioavailability.[1][2]

Table 1: Physicochemical Properties of **RO3201195** 



Property	Value	Source
IUPAC Name	INVALID-LINK METHANONE	PubChem
Molecular Formula	C19H18FN3O4	Calculated
Molecular Weight	387.37 g/mol	Calculated
SMILES String	Nc1c(C(=O)c2cccc(OC INVALID-LINKCO)c2)cnn1- c1ccc(F)cc1	PubChem
Solubility	Soluble in DMSO	Inferred from common practice for similar compounds

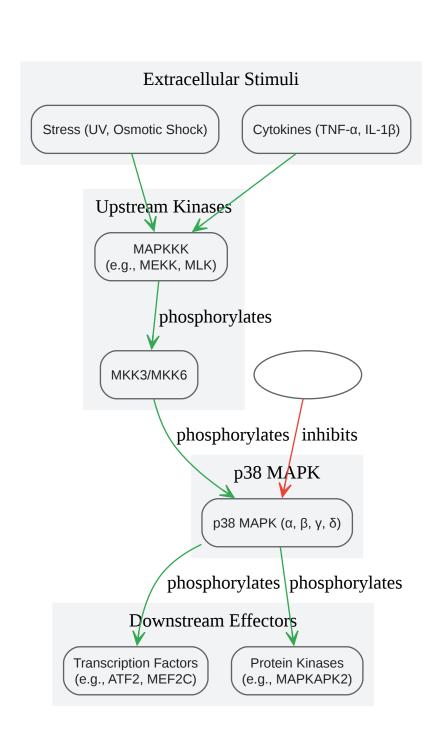
## **Mechanism of Action**

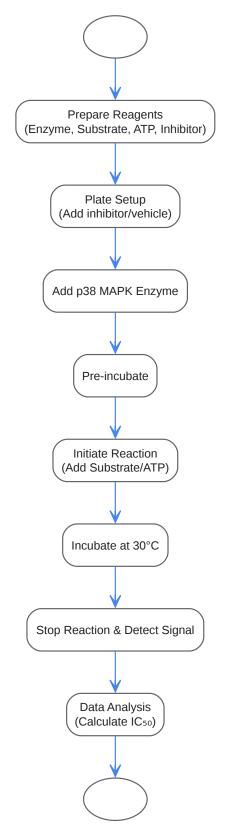
**RO3201195** is a highly selective inhibitor of the p38 MAP kinase, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory cytokines.[1][2] It functions by binding to the ATP-binding pocket of unphosphorylated p38α, a major isoform of p38 MAPK. A notable feature of its binding is a unique hydrogen bond formed between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the p38α kinase. This interaction is a significant contributor to the high selectivity of **RO3201195** for p38 MAPK over other kinases.[1]

## **Signaling Pathway**

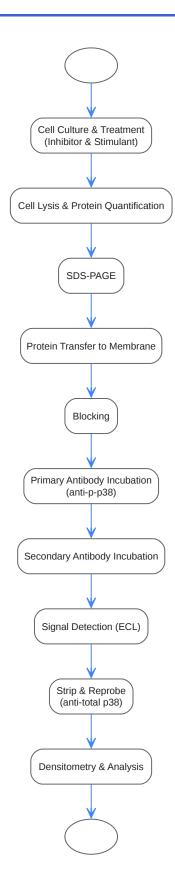
The p38 MAPK pathway is a critical regulator of cellular processes such as inflammation, apoptosis, cell cycle control, and differentiation. The pathway is typically activated by cellular stressors and inflammatory cytokines. This activation involves a cascade of phosphorylation events, culminating in the activation of p38 MAPK, which then phosphorylates various downstream transcription factors and other protein kinases.











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- 2. 2gfs P38 Kinase Crystal Structure in complex with RO3201195 Summary Protein Data Bank Japan [pdbj.org]
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